molecular formula C12H18Be4O13 B107122 Beryllium oxyacetate CAS No. 19049-40-2

Beryllium oxyacetate

Cat. No.: B107122
CAS No.: 19049-40-2
M. Wt: 406.31 g/mol
InChI Key: RKARILOACIIVIJ-UHFFFAOYSA-H
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Description

Beryllium oxyacetate, also known as basic beryllium acetate, is a chemical compound with the formula Be₄O(O₂CCH₃)₆. It is a colorless solid that is soluble in organic solvents such as chloroform. This compound adopts a distinctive structure and has been lightly studied, with no significant applications reported .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beryllium oxyacetate can be synthesized by treating basic beryllium carbonate with hot acetic acid. The reaction is as follows: [ 2 \text{Be}_2\text{CO}_3(\text{OH})_2 + 6 \text{CH}_3\text{COOH} \rightarrow \text{Be}_4\text{O}(\text{CH}_3\text{COO})_6 + 5 \text{H}_2\text{O} + 2 \text{CO}_2 ] The reaction involves heating the mixture until the evolution of carbon dioxide ceases, followed by cooling, filtration, and drying. The crude product can be recrystallized from chloroform to obtain pure this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its limited applications and the toxicity of beryllium compounds. the laboratory synthesis methods can be scaled up for industrial purposes with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions: Beryllium oxyacetate undergoes several types of chemical reactions, including:

    Hydrolysis: In hot water, this compound hydrolyzes slowly.

    Decomposition: It can be decomposed by inorganic acids to form corresponding beryllium salts and acetic acid.

Common Reagents and Conditions:

    Hydrolysis: Hot water or dilute acids can be used to hydrolyze this compound.

    Decomposition: Inorganic acids such as hydrochloric acid can decompose this compound.

Major Products Formed:

Scientific Research Applications

Beryllium oxyacetate has been studied for its unique structural properties and polymorphism. It has applications in:

Mechanism of Action

The mechanism of action of beryllium oxyacetate is primarily related to its structural properties. The compound consists of a tetrahedral Be₄O₆⁺ core with acetate ligands spanning each pair of beryllium centers. This structure contributes to its stability and unique polymorphic behavior. The molecular dynamics of this compound involve fast methyl group reorientation and overall molecular tumbling motion at higher temperatures .

Comparison with Similar Compounds

    Basic Zinc Acetate: Similar to beryllium oxyacetate in structure but contains zinc instead of beryllium.

    Basic Beryllium Nitrate: Another beryllium compound with a different anion.

Comparison: this compound is unique due to its tetrahedral Be₄O₆⁺ core and the interlocking six-membered Be₂O₃C rings. This structure provides considerable stability and allows the compound to be distilled at high temperatures without decomposition. In contrast, basic zinc acetate and basic beryllium nitrate have different structural properties and reactivities .

Properties

IUPAC Name

tetraberyllium;oxygen(2-);hexaacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C2H4O2.4Be.O/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;;;/q;;;;;;4*+2;-2/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKARILOACIIVIJ-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Be+2].[Be+2].[Be+2].[Be+2].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[O-2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Be4O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940617
Record name Beryllium oxide acetate (4/1/6)
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Molecular Weight

406.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic crystals with an odor like vinegar; Soluble in water; [Brush Wellman MSDS]
Record name Beryllium acetate, basic
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CAS No.

19049-40-2
Record name Hexakis[μ-(acetato-κO:κO′)]-μ4-oxotetraberyllium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19049-40-2
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Record name Beryllium acetate, basic
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Record name Beryllium oxide acetate (4/1/6)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BERYLLIUM OXYACETATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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